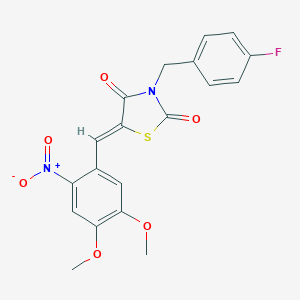![molecular formula C27H23N3O3 B302258 N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302258.png)
N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide is a novel compound that has recently gained attention in the scientific research community. This compound has shown potential in various scientific research applications, including cancer treatment and drug delivery systems.
Wirkmechanismus
The mechanism of action of N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cell growth and division. Additionally, it can induce the production of reactive oxygen species, which can cause damage to cancer cells and induce apoptosis.
Biochemical and physiological effects:
N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the activity of the immune system. Additionally, it has shown potential as a drug delivery system, as it can encapsulate drugs and deliver them to specific cells or tissues in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potential in cancer treatment and drug delivery systems. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using this compound in lab experiments is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide. One direction is to further investigate the mechanism of action of this compound and its potential in cancer treatment. Additionally, researchers can explore the use of this compound in drug delivery systems and its potential in treating other diseases. Another direction is to investigate the toxicity of this compound and develop strategies to reduce its toxicity while maintaining its efficacy. Finally, researchers can explore the use of this compound in combination with other drugs or therapies to enhance its effectiveness.
In conclusion, N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide is a novel compound that has shown potential in various scientific research applications, including cancer treatment and drug delivery systems. While there are limitations to its use in lab experiments, the potential benefits of this compound make it a promising area of research. Further investigation into the mechanism of action, toxicity, and potential applications of this compound is needed to fully understand its potential in scientific research.
Synthesemethoden
The synthesis of N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide is a multi-step process that involves the reaction of various chemical reagents. The detailed synthesis method is beyond the scope of this paper; however, it is important to note that the synthesis of this compound requires technical expertise and careful handling of the reagents.
Wissenschaftliche Forschungsanwendungen
N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide has shown potential in various scientific research applications. One of the most promising applications is in cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death of cancer cells. Additionally, this compound has shown potential as a drug delivery system. It can be used to encapsulate drugs and deliver them to specific cells or tissues in the body.
Eigenschaften
Produktname |
N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molekularformel |
C27H23N3O3 |
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
N-[(E)-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H23N3O3/c1-17-14-20(18(2)30(17)21-9-11-22(32-3)12-10-21)16-28-29-27(31)26-15-24-23-7-5-4-6-19(23)8-13-25(24)33-26/h4-16H,1-3H3,(H,29,31)/b28-16+ |
InChI-Schlüssel |
MGWVVOXEDOCTIH-LQKURTRISA-N |
Isomerische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)/C=N/NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302175.png)


![2-[(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302180.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302181.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302183.png)
![(5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302185.png)



![(5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302192.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302193.png)

